molecular formula C10H8N2O3 B2572928 methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate CAS No. 2416230-54-9

methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate

Cat. No.: B2572928
CAS No.: 2416230-54-9
M. Wt: 204.185
InChI Key: PEEVSZBZLCSLIB-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused ring system with two nitrogen atoms, making it an analog of naphthalene with pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with malonic acid derivatives, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEVSZBZLCSLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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